Bienvenue dans la boutique en ligne BenchChem!

Leniolisib

PI3Kδ inhibitor structural biology safety differentiation

Leniolisib (CDZ173) is the first and only FDA-approved therapy for APDS, offering unmatched PI3Kδ selectivity (IC50 11 nM, >200-fold vs PI3Kγ) without the black box warnings of other PI3Kδ inhibitors. Its unique tryptophan-shelf binding mode ensures clean target engagement. Essential positive control for APDS research with established clinical dosing (70 mg BID). Orphan drug with extensive patent protection ensures supply continuity.

Molecular Formula C21H25F3N6O2
Molecular Weight 450.5 g/mol
CAS No. 1354690-24-6
Cat. No. B608518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeniolisib
CAS1354690-24-6
SynonymsLeniolisib;  CDZ-173;  CDZ 173;  CDZ173;  Leniosilib
Molecular FormulaC21H25F3N6O2
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F
InChIInChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1
InChIKeyMWKYMZXCGYXLPL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leniolisib (CAS 1354690-24-6) for APDS: Procurement-Ready Compound Profile


Leniolisib (CDZ173) is an orally bioavailable, small-molecule phosphoinositide 3-kinase delta (PI3Kδ) inhibitor [1]. It is the first and only FDA-approved therapy for activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency caused by gain-of-function mutations in PIK3CD or PIK3R1 genes [2]. Unlike other PI3Kδ inhibitors developed for oncology indications, leniolisib is specifically indicated for APDS and has a well-characterized safety profile in this patient population [3].

Why Leniolisib Cannot Be Substituted with Generic PI3Kδ Inhibitors


Generic substitution with other PI3Kδ inhibitors such as idelalisib or duvelisib is clinically unsupported and potentially harmful. Leniolisib achieves PI3Kδ selectivity through a distinct structural binding mode—stacking with Trp760 to form a 'tryptophan shelf'—whereas idelalisib opens the specificity pocket, potentially leading to different off-target profiles [1]. More critically, other PI3Kδ inhibitors (idelalisib, duvelisib, copanlisib) carry black box warnings for severe immune-mediated adverse events including fatal hepatotoxicity, severe diarrhea/colitis, and pneumonitis—toxicities not observed with leniolisib in APDS patients [2]. Additionally, leniolisib is the only PI3Kδ inhibitor with an FDA-approved indication for APDS, supported by a completed Phase III randomized controlled trial demonstrating efficacy on co-primary endpoints of lymphoproliferation reduction and B-cell normalization [3].

Leniolisib Quantitative Differentiation: Head-to-Head and Comparative Evidence


Leniolisib vs. Idelalisib and Duvelisib: Distinct PI3Kδ Binding Mode with Differentiated Safety Profile

Leniolisib binds PI3Kδ through a distinct structural mechanism compared to other approved PI3Kδ inhibitors. Unlike idelalisib, which wedges between Met752 and Trp760 to open the specificity pocket, leniolisib does not open this pocket but instead achieves selectivity by stacking with Trp760 to form a 'tryptophan shelf' [1]. This unique binding mode is proposed to contribute to leniolisib's differentiated safety profile: whereas idelalisib and duvelisib are associated with severe immune-mediated adverse events (colitis, hepatotoxicity, neutropenia) in oncology settings, leniolisib has demonstrated a favorable safety profile in APDS patients with no grade 4 adverse events reported and no immune-mediated toxicities characteristic of other PI3Kδ inhibitors [2].

PI3Kδ inhibitor structural biology safety differentiation binding mode

Leniolisib vs. Standard of Care: 66% Reduction in Annual Respiratory Tract Infection Rate

In an externally controlled study comparing leniolisib treatment (n=37) versus standard of care (n=62) using data from the open-label extension study NCT02859727 and the European Society for Immunodeficiencies (ESID) registry, leniolisib demonstrated a statistically significant 66% reduction in the annual rate of respiratory tract infections [1]. The analysis used inverse probability of treatment weighting to balance baseline characteristics between groups.

APDS respiratory infection comparative efficacy long-term outcomes

Leniolisib vs. Placebo: Reduction in Lymph Node Size and Increase in Naïve B Cells in Phase III Trial

In a 12-week Phase III randomized placebo-controlled trial, leniolisib met both co-primary endpoints. Compared to placebo, leniolisib reduced lymphadenopathy (least squares mean change in log10-transformed sum of product of diameters of index lymph nodes: adolescents -0.4 vs. -0.1; adults -0.3 vs. 0.1) and increased the percentage of naïve B cells (adolescents 44.5 vs. -16.5; adults 28.4 vs. -1.1) [1]. These results demonstrate leniolisib's ability to address both the lymphoproliferative and immunodeficient components of APDS pathology.

APDS lymphoproliferation B-cell reconstitution Phase III

Leniolisib Real-World Effectiveness: 68% Reduction in Infection Rate (5.82 to 1.87 Infections per Patient-Year)

A retrospective real-world analysis of 83 APDS patients receiving leniolisib through the specialty pharmacy PANTHERx (sole U.S. dispenser) demonstrated a 68% reduction in mean infections per patient-year following treatment initiation [1]. This real-world evidence corroborates the externally controlled study findings and extends the evidence base to a broader, unselected patient population.

APDS real-world evidence infection reduction pharmacy data

Leniolisib vs. Idelalisib and Duvelisib: Superior PI3Kδ Selectivity Profile

Leniolisib exhibits high selectivity for PI3Kδ over other Class I PI3K isoforms. In biochemical assays, leniolisib displays an IC50 of 11 nM for PI3Kδ, with >20-fold selectivity over PI3Kα (IC50 244 nM), >40-fold over PI3Kβ (IC50 424 nM), and >200-fold over PI3Kγ (IC50 2230 nM) [1]. This selectivity profile is more pronounced than that of duvelisib (dual PI3Kδ/γ inhibitor) and comparable to idelalisib, but with the key differentiation that leniolisib's safety profile in non-oncology patients has been established [2]. In cellular assays, leniolisib shows 30-fold selectivity over PI3Kα, which translates to preserved insulin homeostasis in murine models at doses up to 100 mg/kg bid [3].

PI3Kδ inhibitor isoform selectivity biochemical IC50 off-target minimization

Leniolisib Open-Label Extension: Sustained Lymphoproliferation Reduction at 12 Weeks (39% Lymph Node, 40% Spleen Volume Reduction)

In the initial 12-week open-label, within-subject dose-escalation study of leniolisib in 6 APDS patients, treatment led to amelioration of lymphoproliferation with mean lymph node size reduction of 39% (range 26-57%) and mean spleen volume reduction of 40% (range 13-65%) [1]. These reductions were accompanied by normalization of circulating transitional and naïve B cells and reduction in senescent CD57+CD8+ T cells. While this study lacked a placebo comparator arm, the magnitude of change is clinically meaningful given the progressive nature of APDS lymphoproliferation.

APDS lymphoproliferation spleen volume long-term efficacy

Leniolisib Application Scenarios: Where This Compound Delivers Differentiated Value


APDS Clinical Trial and Translational Research: Validated Positive Control

Leniolisib is the only FDA-approved targeted therapy for APDS, supported by a completed Phase III randomized controlled trial demonstrating efficacy on co-primary endpoints of lymphoproliferation reduction and B-cell normalization [10]. For researchers investigating APDS pathophysiology or evaluating novel therapeutic candidates, leniolisib serves as an essential positive control with well-characterized pharmacodynamics (reduction in pAKT/S6 phosphorylation, normalization of transitional B cells) and established clinical dosing (70 mg BID for patients ≥12 years) [11]. Its orphan drug designation and extensive patent protection (US patent 8,653,092 expiring Feb 19, 2032) ensure reliable supply chain continuity for multi-year research programs [12].

PI3Kδ Pathway Selectivity Profiling: Reference Compound for Isoform-Specific Studies

With a biochemical IC50 of 11 nM for PI3Kδ and >200-fold selectivity over PI3Kγ, leniolisib is the most δ-selective clinically approved PI3K inhibitor available [10]. In cellular assays, it maintains 30-fold selectivity over PI3Kα, enabling researchers to dissect PI3Kδ-specific functions in immune cells without confounding effects on insulin signaling or other PI3Kα-mediated pathways [11]. This selectivity profile makes leniolisib the reference standard for studies requiring clean interrogation of PI3Kδ biology in B cells, T cells, neutrophils, and other hematopoietic lineages [12].

Comparative Safety Pharmacology: Benchmark for Non-Oncology PI3Kδ Inhibitor Development

Leniolisib's safety profile in APDS—characterized by mild adverse events (headache, sinusitis, atopic dermatitis; incidence >10%) and absence of severe immune-mediated toxicities observed with other PI3Kδ inhibitors—establishes it as a unique benchmark for non-oncology PI3Kδ inhibitor development [10]. The compound's metabolic pathway has been fully elucidated (60% hepatic metabolism, 95.4% via CYP3A4), with a well-characterized drug-drug interaction profile that should inform preclinical development of next-generation candidates [11]. Long-term safety data from open-label extension studies (median treatment duration 2 years, some patients treated >5 years) provide an extensive reference dataset [12].

Procurement Decision Support: Evidence-Based Justification for Formulary Inclusion

For pharmacy and therapeutics committees evaluating leniolisib for formulary inclusion, the quantitative evidence package supports differentiation from supportive care alternatives. The externally controlled study demonstrates a 66% reduction in annual respiratory tract infection rate (rate ratio 0.34; 95% CI 0.19-0.59) and a -1.09 g/L reduction in serum IgM (95% CI -1.78 to -0.39) versus standard of care [10]. Real-world data confirm a 68% infection reduction (5.82 to 1.87 infections per patient-year; rate ratio 0.32) [11]. Phase III data establish efficacy on lymphoproliferation and B-cell reconstitution endpoints not addressable by immunoglobulin replacement therapy or antibiotics [12]. These data collectively support leniolisib's position as disease-modifying therapy rather than supportive care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leniolisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.